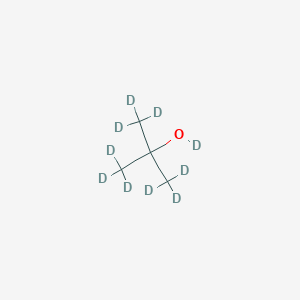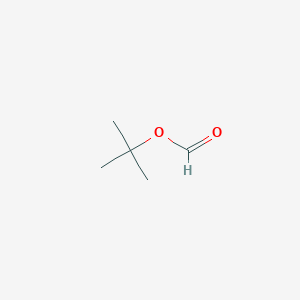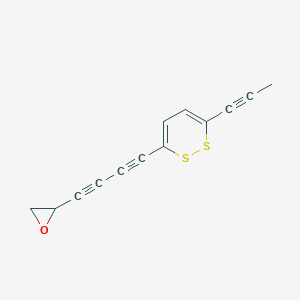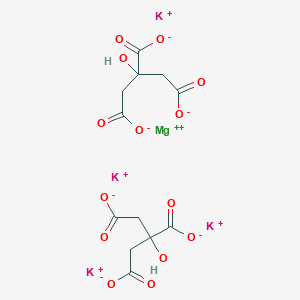
Potassium magnesium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium magnesium citrate is a chemical compound that is commonly used in scientific research for its biochemical and physiological effects. It is a salt that is formed by the combination of potassium, magnesium, and citrate ions. This compound has a wide range of applications in the field of medicine and biochemistry due to its unique properties. In
Aplicaciones Científicas De Investigación
Potassium magnesium citrate has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a stable pH. It is also used as a source of potassium and magnesium ions in cell culture media. In addition, it is used as a dietary supplement for individuals who are deficient in potassium and magnesium.
Mecanismo De Acción
The mechanism of action of potassium magnesium citrate is not fully understood. However, it is believed that the compound acts by increasing the concentration of potassium and magnesium ions in the body. These ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and energy metabolism.
Biochemical and Physiological Effects
Potassium magnesium citrate has several biochemical and physiological effects. It has been shown to reduce the risk of kidney stone formation by increasing the solubility of calcium oxalate in urine. It also has a positive effect on blood pressure by reducing the risk of hypertension. Moreover, it has been shown to have a positive effect on bone health by increasing bone density and reducing the risk of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using potassium magnesium citrate in lab experiments is its ability to maintain a stable pH. This makes it an ideal buffer for biochemical and physiological experiments. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using potassium magnesium citrate is that it may interfere with certain assays and experiments due to its ability to chelate metal ions.
Direcciones Futuras
There are several future directions for research on potassium magnesium citrate. One area of research could be the development of new methods for synthesizing the compound. Another area of research could be the exploration of its potential as a therapeutic agent for various diseases and conditions. Additionally, more research could be conducted on its mechanism of action and its effects on various physiological processes.
Conclusion
In conclusion, potassium magnesium citrate is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological experiments, as a source of potassium and magnesium ions in cell culture media, and as a dietary supplement. It has several biochemical and physiological effects, including reducing the risk of kidney stone formation, hypertension, and osteoporosis. While it has many advantages for lab experiments, it also has limitations that must be considered. There are several future directions for research on potassium magnesium citrate, and further exploration of its potential as a therapeutic agent is warranted.
Métodos De Síntesis
Potassium magnesium citrate is synthesized by reacting potassium citrate and magnesium citrate in a 1:1 molar ratio. The reaction takes place in an aqueous solution, and the resulting product is a white crystalline powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
137590-34-2 |
|---|---|
Nombre del producto |
Potassium magnesium citrate |
Fórmula molecular |
C12H10K4MgO14 |
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
magnesium;tetrapotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.4K.Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;4*+1;+2/p-6 |
Clave InChI |
ZBBBMBVEBOYSBA-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+] |
Sinónimos |
MAGNESIUMPOTASSIUMCITRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



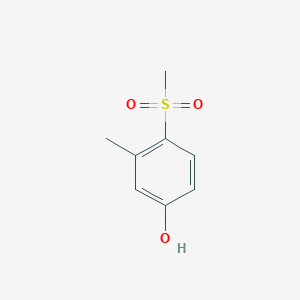
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)

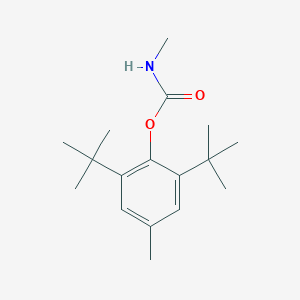
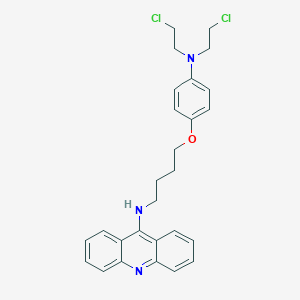
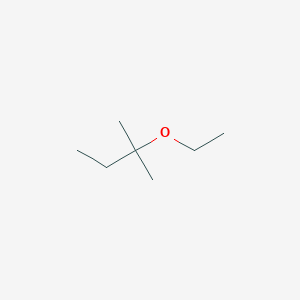
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
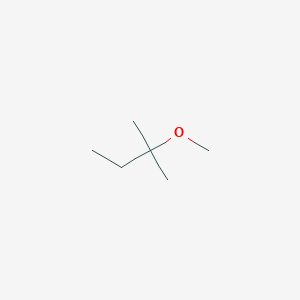
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
